2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile
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Overview
Description
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H3BrF3N . It is a derivative of trifluorotoluene, characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 3-cyano-trifluorotoluene using bromine or a brominating agent such as dibromohydantoin in the presence of a solvent like sulfuric acid . The reaction is typically carried out at controlled temperatures to ensure the selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. The starting material, 3-cyano-trifluorotoluene, is subjected to bromination under optimized conditions to achieve high yields and purity. The process may involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki–Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Reduction: Hydrogenation catalysts such as palladium on carbon can be used for the reduction of the cyano group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of trifluorotoluene can be obtained.
Reduction Products: Amines or carboxylic acids derived from the cyano group.
Scientific Research Applications
2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile involves its reactivity towards various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the cyano group can participate in reduction and oxidation reactions. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring .
Comparison with Similar Compounds
2-Bromo-3-fluorotoluene: Similar in structure but with a fluorine atom instead of a cyano group.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoromethyl group but differs in the presence of a propene chain instead of a benzene ring.
Uniqueness: 2-Bromo-4,5,6-trifluoro-3-methylbenzonitrile is unique due to the combination of bromine, cyano, and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-bromo-4,5,6-trifluoro-3-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c1-3-5(9)4(2-13)7(11)8(12)6(3)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOFRADANHQEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C#N)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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